molecular formula C20H23NO2 B10949820 1-(2,3-dihydro-1H-indol-1-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone

Cat. No.: B10949820
M. Wt: 309.4 g/mol
InChI Key: XXUAWMWUWHJGCB-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-ISOPROPYL-5-METHYLPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-ISOPROPYL-5-METHYLPHENOXY)-1-ETHANONE typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Ethanone Group: The ethanone group can be introduced through Friedel-Crafts acylation, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Phenoxy Group: The phenoxy group can be attached via nucleophilic aromatic substitution, where the indole derivative reacts with a halogenated phenol in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-ISOPROPYL-5-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated phenols, alkyl halides, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-ISOPROPYL-5-METHYLPHENOXY)-1-ETHANONE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-METHYLPHENOXY)-1-ETHANONE: Similar structure but with a different substituent on the phenoxy group.

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-ETHYLPHENOXY)-1-ETHANONE: Another similar compound with an ethyl group instead of an isopropyl group.

Uniqueness

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-ISOPROPYL-5-METHYLPHENOXY)-1-ETHANONE is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the isopropyl and methyl groups on the phenoxy ring can affect its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanone

InChI

InChI=1S/C20H23NO2/c1-14(2)17-9-8-15(3)12-19(17)23-13-20(22)21-11-10-16-6-4-5-7-18(16)21/h4-9,12,14H,10-11,13H2,1-3H3

InChI Key

XXUAWMWUWHJGCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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